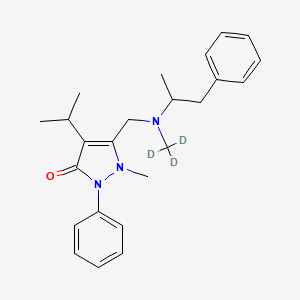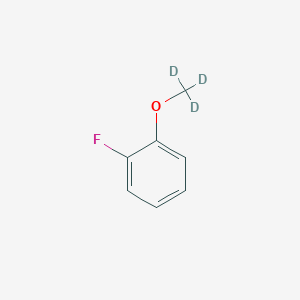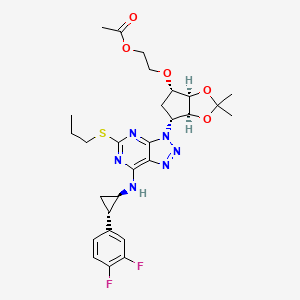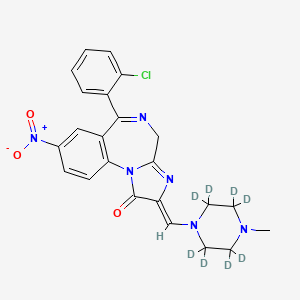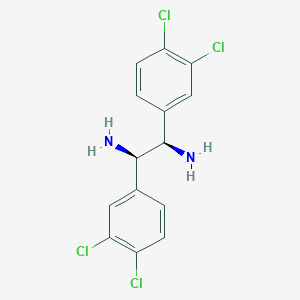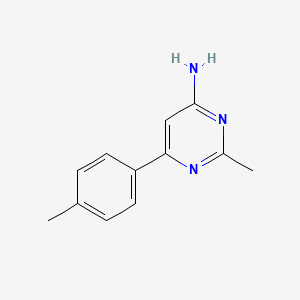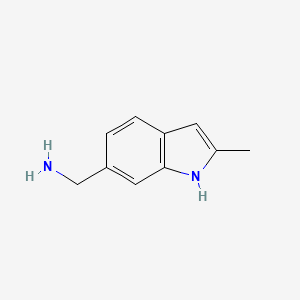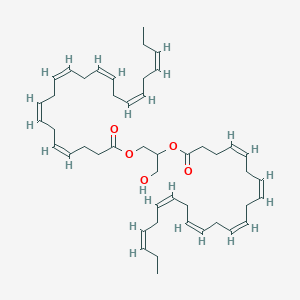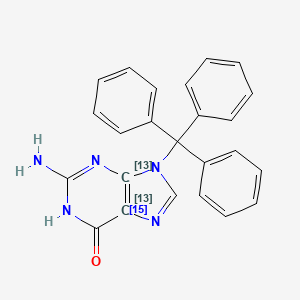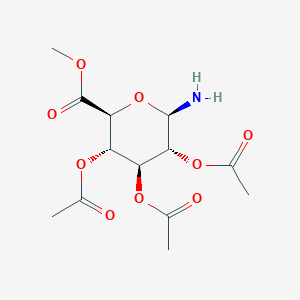
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is a carbohydrate derivative used in various biological studies. It is particularly noted for its role in the identification of inhibitors for fibroblast growth factor binding to heparin and endothelial cells.
準備方法
The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester typically involves the acetylation of beta-D-glucopyranuronic acid methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
化学反応の分析
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex carbohydrates.
Biology: Inhibitor studies for fibroblast growth factor binding.
Industry: Used in the production of various carbohydrate-based products.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as fibroblast growth factor receptors. It inhibits the binding of fibroblast growth factor to heparin and endothelial cells, thereby modulating various biological pathways.
類似化合物との比較
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is unique due to its specific structure and functional groups. Similar compounds include:
特性
分子式 |
C13H19NO9 |
|---|---|
分子量 |
333.29 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate |
InChI |
InChI=1S/C13H19NO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,14H2,1-4H3/t8-,9-,10+,11-,12+/m0/s1 |
InChIキー |
PNVXGQJLIHLVLH-HHHUOAJASA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




